![molecular formula C8H4ClNO2 B13697801 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is a chemical compound with the molecular formula C8H4ClNO2 and a molecular weight of 181.58 g/mol . It is a derivative of benzo[d][1,3]dioxole, a bicyclic compound containing a dioxole ring fused to a benzene ring. The presence of a chlorine atom and a nitrile group on the benzene ring makes this compound unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile typically involves the chlorination of benzo[d][1,3]dioxole derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 6-chlorobenzo[d][1,3]dioxole with cyanogen bromide (BrCN) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is usually carried out in an organic solvent like acetonitrile (CH3CN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrile introduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) are typically used.
Major Products Formed
Oxidation: 6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid.
Reduction: 6-Chlorobenzo[d][1,3]dioxole-4-amine.
Substitution: 6-Methoxybenzo[d][1,3]dioxole-4-carbonitrile or 6-Ethoxybenzo[d][1,3]dioxole-4-carbonitrile.
Aplicaciones Científicas De Investigación
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial growth by interfering with cell wall synthesis or disrupt cancer cell proliferation by inducing apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chlorobenzo[d][1,3]dioxole: Similar structure with a bromine atom instead of a nitrile group.
6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
6-Chlorobenzo[d][1,3]dioxole-4-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile is unique due to the presence of both a chlorine atom and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H4ClNO2 |
|---|---|
Peso molecular |
181.57 g/mol |
Nombre IUPAC |
6-chloro-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-5(3-10)8-7(2-6)11-4-12-8/h1-2H,4H2 |
Clave InChI |
UPDXFTNEVVFBCP-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC(=CC(=C2O1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


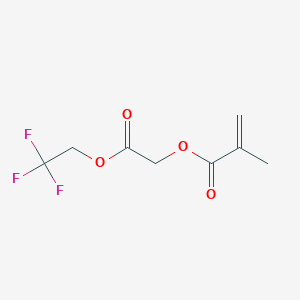
![O-[(5-Bromo-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13697728.png)
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
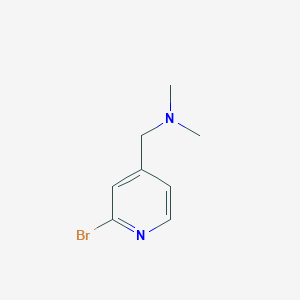


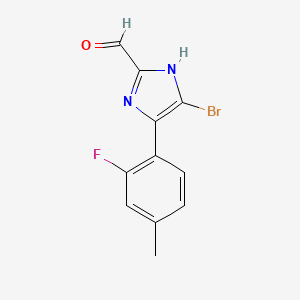
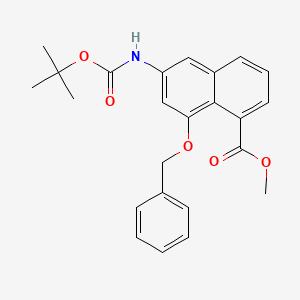
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
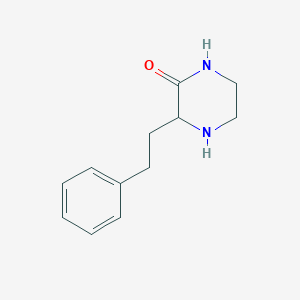

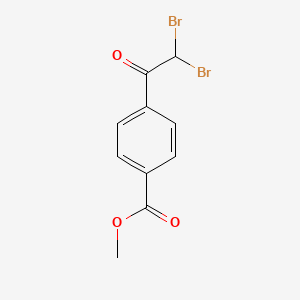
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
